1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride

概要

説明

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing heterocyclic compound that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry due to its biological activity and pharmacological properties .

準備方法

The synthesis of 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of piperidine with formaldehyde and hydrogen chloride to form the intermediate compound, which is then further reacted with piperidinol under controlled conditions to yield the final product. Industrial production methods often employ optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .

化学反応の分析

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides. These reactions are typically conducted under specific conditions, such as controlled temperature and pH, to achieve the desired products

科学的研究の応用

Medicinal Chemistry

Neurological Disorders

One of the prominent applications of 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride is in the treatment of neurological disorders. Research indicates that compounds with piperidine structures can act as allosteric modulators of muscarinic acetylcholine receptors, specifically the M4 subtype. These compounds have shown potential in treating conditions such as Alzheimer's disease by enhancing cholinergic signaling, which is often impaired in such disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies on Mannich bases, which include piperidine derivatives, indicate that they possess cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against hepatocellular carcinoma and breast cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis . The structural modifications involving piperidine moieties have been linked to improved biological activity and reduced toxicity compared to traditional chemotherapeutics.

Polymer Science

Stabilizers for Organic Materials

In polymer science, piperidine derivatives like this compound are utilized as stabilizers for organic materials. They function as light stabilizers, heat stabilizers, and oxidation stabilizers, thereby enhancing the longevity and performance of synthetic polymers. These compounds can be incorporated into plastics and coatings to improve their resistance to environmental degradation .

Agricultural Chemistry

Pesticide Formulations

The compound's efficacy in enhancing the delivery of active ingredients makes it a candidate for use in pesticide formulations. Its ability to modify the hydrophilic properties of certain agrochemicals can lead to improved absorption and effectiveness against pests while potentially reducing the required dosage . This application aligns with the growing demand for more efficient and environmentally friendly agricultural practices.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Neurological Disorders | Modulation of M4 muscarinic acetylcholine receptors | Potential treatment for Alzheimer's disease |

| Anticancer Activity | Cytotoxic effects against various cancer cell lines | Induces apoptosis; reduced toxicity |

| Polymer Science | Stabilizers for light, heat, and oxidation | Enhances durability of synthetic materials |

| Agricultural Chemistry | Enhances delivery of pesticides | Improves efficacy and reduces environmental impact |

Case Studies

-

Alzheimer's Disease Treatment

- A study demonstrated that piperidine derivatives could significantly enhance cholinergic transmission in animal models, leading to improved cognitive function. The modulation of M4 receptors was crucial in reversing cognitive deficits associated with Alzheimer's disease.

- Anticancer Research

-

Polymer Stability

- Research indicated that incorporating piperidine derivatives into polyolefin matrices resulted in enhanced thermal stability and resistance to UV degradation, showcasing their utility as effective stabilizers in commercial polymer products.

作用機序

The mechanism of action of 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

類似化合物との比較

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Evodiamine: Known for its anticancer and anti-obesity effects.

Matrine: Exhibits antiviral and anticancer activities.

Berberine: Used for its antimicrobial and antidiabetic properties.

Tetrandine: Studied for its anti-inflammatory and immunosuppressive effects. The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological activities, which may differ from those of other similar compounds

生物活性

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

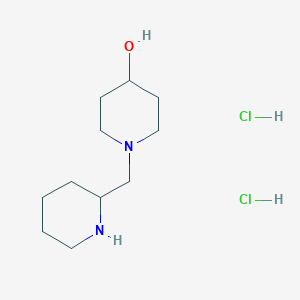

Chemical Structure and Properties

This compound is characterized by its piperidine rings, which contribute to its pharmacological properties. The dihydrochloride form enhances its solubility in biological systems, facilitating its interaction with various molecular targets.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Mitochondrial disruption |

Neuroprotective Effects

In addition to its antitumor activity, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in cell signaling pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Interaction with Receptors

The compound also interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may underlie its potential use in treating psychiatric disorders.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer xenografts in mice demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth through targeted delivery mechanisms.

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques. The findings suggest that it may modulate neuroinflammation and oxidative damage.

特性

IUPAC Name |

1-(piperidin-2-ylmethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUCRYZALCDVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCC(CC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。